3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups. These protecting groups are commonly used in peptide synthesis to protect the amino and carboxyl groups during the formation of peptide bonds.
Mechanism of Action
Mode of Action
The compound, also known as Boc-N3-Fmoc-D-2,3-diaminopropionic acid or 2-(Boc-amino)-3-(Fmoc-amino)propionic acid, is likely used as a building block in peptide synthesis . The Fmoc group is typically removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide. The Boc group can be removed under acidic conditions without affecting the Fmoc group, allowing for orthogonal protection strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is then protected using the tert-butoxycarbonyl group. This is done by reacting the protected amino acid with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups. These reactions are typically carried out using reagents such as piperidine for the fluorenylmethoxycarbonyl group and trifluoroacetic acid for the tert-butoxycarbonyl group.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This is achieved by reacting the protected amino acid with other amino acids or peptides in the presence of coupling agents such as dicyclohexylcarbodiimide.
Common Reagents and Conditions
Piperidine: Used for the removal of the fluorenylmethoxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butoxycarbonyl group.
Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide products.
Scientific Research Applications
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino and carboxyl groups during peptide bond formation.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules such as proteins and nucleic acids.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in various biological studies to investigate the structure and function of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
- 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of protecting groups and its application in peptide synthesis. The presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups provides a high level of protection and selectivity during peptide bond formation, making it a valuable tool in the field of peptide chemistry.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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